2,3-Dimethyl-1H-indole-5-carboxylic acid

Catalog No.
S753276
CAS No.
14844-73-6
M.F
C11H11NO2
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethyl-1H-indole-5-carboxylic acid

CAS Number

14844-73-6

Product Name

2,3-Dimethyl-1H-indole-5-carboxylic acid

IUPAC Name

2,3-dimethyl-1H-indole-5-carboxylic acid

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-6-7(2)12-10-4-3-8(11(13)14)5-9(6)10/h3-5,12H,1-2H3,(H,13,14)

InChI Key

KHJGIMZYCBPOBG-UHFFFAOYSA-N

SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)O)C

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)O)C

Synthesis and Medicinal Chemistry:

,3-Dimethyl-1H-indole-5-carboxylic acid (2,3-DMICA) is a small molecule that has been synthesized and investigated for its potential medicinal properties. Studies have explored its ability to modulate various biological processes, including:

  • Inhibition of enzymes: 2,3-DMICA has been shown to inhibit certain enzymes, such as indoleamine 2,3-dioxygenase (IDO) []. IDO is involved in the breakdown of tryptophan, an essential amino acid. Inhibition of IDO can lead to increased levels of tryptophan metabolites, which may have potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders [].

Pharmacological Activity:

The potential therapeutic effects of 2,3-DMICA are still under investigation, but some studies have shown promising results:

  • Anti-cancer properties: Studies suggest that 2,3-DMICA may have anti-cancer properties by inducing cell death in cancer cells []. This effect is believed to be mediated by the inhibition of IDO and the subsequent increase in tryptophan metabolites [].
  • Neuroprotective effects: 2,3-DMICA has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease [, ]. These effects are thought to be due to the modulation of various neurotransmitter systems, including the glutamatergic and dopaminergic systems [, ].

2,3-Dimethyl-1H-indole-5-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol. It features a bicyclic structure typical of indoles, characterized by a fused benzene and pyrrole ring. The compound contains two methyl groups at the 2 and 3 positions, and a carboxylic acid functional group at the 5 position. This unique arrangement contributes to its chemical reactivity and biological properties.

Typical of carboxylic acids and indoles. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters, which are often used in organic synthesis.
  • Decarboxylation: Under certain conditions, this compound may undergo decarboxylation, releasing carbon dioxide and forming an indole derivative.
  • Electrophilic Substitution: The indole structure allows for electrophilic substitution reactions, particularly at the 4-position, due to the electron-rich nature of the nitrogen atom in the ring.

Research indicates that 2,3-Dimethyl-1H-indole-5-carboxylic acid exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in modulating pathways involved in cellular signaling. Additionally, its derivatives may possess antimicrobial properties, making it a candidate for further pharmacological exploration.

The synthesis of 2,3-Dimethyl-1H-indole-5-carboxylic acid can be achieved through several methods:

  • From Indole Derivatives: Starting from commercially available indole derivatives, the compound can be synthesized through a series of steps involving alkylation and carboxylation.
  • Multi-step Synthesis: A common route involves the reaction of 2,3-dimethylindole with carbon dioxide under specific conditions to introduce the carboxylic acid group at the 5-position.
  • Reagents and Conditions: Various reagents such as strong bases or acids may be employed to facilitate these transformations, often requiring careful control of reaction conditions to optimize yield.

2,3-Dimethyl-1H-indole-5-carboxylic acid finds applications in several fields:

  • Pharmaceuticals: Its derivatives are being investigated for their potential therapeutic effects against various diseases.
  • Biochemical Research: The compound is utilized in proteomics research due to its ability to interact with proteins and enzymes .
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Studies focusing on the interactions of 2,3-Dimethyl-1H-indole-5-carboxylic acid with biological macromolecules have revealed insights into its mechanism of action. For example, its ability to bind to specific receptors or enzymes suggests potential roles in modulating biochemical pathways. These interaction studies are crucial for understanding how this compound can be harnessed for therapeutic purposes.

Several compounds share structural similarities with 2,3-Dimethyl-1H-indole-5-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1H-Indole-5-carboxylic acidIndole structure with a carboxylic acid groupLacks methyl substitutions; simpler structure
Ethyl 2,3-dimethyl-1H-indole-5-carboxylateEster derivative of the compoundMore hydrophobic; used in different applications
2-Cyano-1-methyl-1H-indole-5-carboxylic acidCyano group substitution at position 2Potentially different reactivity due to cyano group
1,2,3-Trimethyl-1H-indole-5-carboxylic acidAdditional methyl group at position 1Increased steric hindrance; altered biological activity

The uniqueness of 2,3-Dimethyl-1H-indole-5-carboxylic acid lies in its specific arrangement of functional groups and methyl substitutions that influence its reactivity and biological profile compared to these similar compounds.

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,3-Dimethyl-1H-indole-5-carboxylic acid

Dates

Modify: 2023-08-15

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